Thalidomide-O-COOH, also known as Thalidomide acid analog, is a synthetic derivative of Thalidomide. It serves as a crucial tool in chemical proteomics, particularly for identifying cellular targets of Thalidomide and its analogs. [, ] This compound is not intended for therapeutic use and is primarily employed in laboratory settings for research purposes.
While the exact molecular structure of Thalidomide-O-COOH is not explicitly provided in the abstracts, it can be inferred from its name and its use as a Thalidomide analog. It likely retains the core structure of Thalidomide, featuring a glutarimide ring with a carboxylic acid group replacing a specific functional group. This modification is crucial for its application in affinity purification techniques by enabling its conjugation to affinity beads. [] Further structural analysis using techniques like X-ray crystallography or NMR spectroscopy would provide a more definitive understanding of its molecular structure.
Thalidomide-O-COOH exerts its biological activity by binding to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. [, ] This binding event is analogous to that of Thalidomide and its derivatives. It's important to note that while Thalidomide-O-COOH binds to CRBN, it doesn't necessarily induce the degradation of all proteins it brings into proximity with CRBN. [] For instance, while it facilitates the interaction between CRBN and eukaryotic translation initiation factor 3 subunit i (eIF3i), eIF3i itself is not ubiquitinated or degraded. [] This observation highlights the complexity of CRBN-mediated protein degradation and suggests that additional factors beyond CRBN binding influence substrate selection for ubiquitination.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7